2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
This compound features a pyridazinone core substituted with a 3-methylphenyl group at position 3, linked via an ethyl chain to an isoindole-1,3-dione moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and enzyme inhibitory applications .
Properties
IUPAC Name |
2-[2-[3-(3-methylphenyl)-6-oxopyridazin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-5-4-6-15(13-14)18-9-10-19(25)24(22-18)12-11-23-20(26)16-7-2-3-8-17(16)21(23)27/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSKTNOPIBSZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione, with CAS number 1987084-95-6, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 359.4 g/mol
The structure includes a pyridazine ring and an isoindole moiety, which are known for their diverse pharmacological properties. The presence of the methylphenyl group may enhance its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is critical for cell division and proliferation. This mechanism is particularly relevant in cancer therapeutics where targeting rapidly dividing cells is essential .
- Cereblon Ligand Activity : The compound may interact with the cereblon E3 ubiquitin ligase, a target for many therapeutic agents aimed at modulating protein degradation pathways . Such interactions can lead to the degradation of oncoproteins, thereby exerting anti-cancer effects.
Anti-Cancer Activity
Research has indicated that derivatives of isoindole and pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines with IC values often below 5 µM .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | SK-OV-3 | < 5 |
| Compound B | NCI-H460 | < 5 |
| Compound C | DU-145 | < 5 |
Other Biological Activities
Beyond anti-cancer properties, pyridazine derivatives have displayed various biological activities including:
- Anti-inflammatory effects : Inhibition of inflammatory cytokines.
- Analgesic properties : Pain relief in animal models.
- Cardioprotective effects : Reduction in myocardial injury markers .
Case Studies
A notable study explored the synthesis and evaluation of indole-based compounds similar to our target compound. These compounds were effective in inhibiting tubulin assembly and exhibited strong cytotoxicity against multiple cancer cell lines, leading to further investigations into their structural modifications for enhanced activity .
Another research effort focused on pyridazine derivatives which demonstrated significant anti-cancer activity through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that modifications to the molecular structure can lead to enhanced potency against specific cancer types .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, studies have demonstrated that certain isoindole derivatives modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
- Anticancer Potential : The compound's ability to interact with specific molecular targets suggests potential anticancer properties. Molecular docking studies indicate that isoindole derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways .
- Neuroprotective Effects : Some derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity and modulating amyloid-beta aggregation .
Case Studies
Several studies have explored the applications and efficacy of isoindole derivatives:
- Anti-inflammatory Studies : A study demonstrated that a related isoindole derivative significantly reduced inflammation in animal models by downregulating COX-2 and upregulating anti-inflammatory cytokines .
- Cancer Research : Research involving molecular docking simulations revealed that isoindole derivatives bind effectively to targets involved in cancer cell growth, suggesting their potential as lead compounds for anticancer drug development .
- Neuroprotection : In vitro studies indicated that certain isoindole derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential use in treating neurodegenerative disorders .
Comparison with Similar Compounds
Key observations :
- Electron-donating groups (e.g., o-tolyloxy in 6a ) enhance COX-2 inhibition compared to alkyl substituents like methylphenyl .
- The isoindole-dione moiety in 5a improves selectivity over COX-1 compared to simpler pyridazinones .
- The target compound’s 3-methylphenyl group may reduce potency relative to 6a but could offer metabolic stability due to decreased electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
